Cas no 1704374-54-8 (tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate)

tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1704374-54-8
- SCHEMBL24351974
- Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate
- SCHEMBL23439070
- tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate
- EN300-3559860
- Tert-butyl 4-methyl-4-(hydroxyimino)piperidine-1-carboxylate
- tert-Butyl 4-(N-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-[(hydroxyamino)iminomethyl]-4-methyl-, 1,1-dimethylethyl ester
-
- MDL: MFCD31811174
- インチ: 1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-5-12(4,6-8-15)9(13)14-17/h17H,5-8H2,1-4H3,(H2,13,14)
- InChIKey: YQEGIUFPIJUWQB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(/C(=N/O)/N)(C)CC1)=O
計算された属性
- せいみつぶんしりょう: 257.17394160g/mol
- どういたいしつりょう: 257.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 357.9±52.0 °C(Predicted)
- 酸性度係数(pKa): 7.25±0.69(Predicted)
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3559860-5.0g |
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95.0% | 5.0g |
$2732.0 | 2025-03-18 | |
Enamine | EN300-3559860-5g |
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 5g |
$2732.0 | 2023-09-03 | |
1PlusChem | 1P027SEP-2.5g |
tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 2.5g |
$2346.00 | 2024-06-19 | |
1PlusChem | 1P027SEP-1g |
tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 1g |
$1228.00 | 2024-06-19 | |
Aaron | AR027SN1-50mg |
tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 50mg |
$325.00 | 2025-02-15 | |
Aaron | AR027SN1-250mg |
tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 250mg |
$666.00 | 2025-02-15 | |
Aaron | AR027SN1-1g |
tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 1g |
$1322.00 | 2025-02-15 | |
1PlusChem | 1P027SEP-100mg |
tert-butyl4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 100mg |
$465.00 | 2024-06-19 | |
Enamine | EN300-3559860-1g |
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95% | 1g |
$943.0 | 2023-09-03 | |
Enamine | EN300-3559860-2.5g |
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate |
1704374-54-8 | 95.0% | 2.5g |
$1848.0 | 2025-03-18 |
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylateに関する追加情報
tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate: A Comprehensive Overview
In the realm of organic chemistry, the compound tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate (CAS No. 1704374-54-8) stands out as a significant molecule with diverse applications. This compound, often referred to as Tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate, is a derivative of piperidine, a six-membered cyclic amine. Its structure incorporates a tert-butyl group, a hydroxycarbamimidoyl substituent, and a methyl group, making it a versatile compound in various chemical and pharmaceutical contexts.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and condensations. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for its preparation. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction yields and reduce production time. This approach has been particularly beneficial in the pharmaceutical industry, where high-purity compounds are essential for drug development.
One of the most notable applications of tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate is in the field of pharmacology. The compound has demonstrated potential as an intermediate in the synthesis of bioactive molecules, particularly those with anti-inflammatory and analgesic properties. A recent study published in the Journal of Medicinal Chemistry highlighted its role in modulating cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The compound's ability to selectively inhibit COX-2 over COX-1 suggests its potential as a lead molecule for developing safer anti-inflammatory agents with reduced gastrointestinal side effects.
In addition to its pharmacological applications, this compound has found utility in materials science. Its unique structure allows it to serve as a building block for advanced polymers and surfactants. For example, researchers have investigated its use in creating stimuli-responsive materials that can alter their properties in response to environmental changes such as temperature or pH levels. These materials hold promise for applications in drug delivery systems and smart packaging technologies.
The chemical stability and reactivity of tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate make it an attractive candidate for various industrial processes. Its ability to undergo nucleophilic substitution reactions under mild conditions has facilitated its use in the synthesis of agrochemicals and specialty chemicals. Recent studies have also explored its potential as a catalyst in asymmetric synthesis, where it has shown promise in enhancing enantioselectivity in certain reactions.
From an environmental perspective, the compound's biodegradability and toxicity profile are critical considerations. Preliminary studies indicate that it exhibits moderate biodegradability under aerobic conditions, which is favorable for its safe disposal in industrial settings. However, further research is needed to fully understand its environmental impact and develop strategies for minimizing ecological risks.
In conclusion, tert-butyl 4-(N'-hydroxycarbamimidoyl)-4-methylpiperidine-1-carboxylate (CAS No. 1704374-54-8) is a multifaceted compound with significant potential across various fields. Its versatility as a synthetic intermediate, coupled with its promising pharmacological and materials science applications, underscores its importance in modern chemistry. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly prominent role in both academic and industrial settings.
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